Superior and Broader Direct Mutagenicity Profile in Ames Test vs. Other Isomeric N-Hydroxyaminobiphenyls
In a head-to-head comparison, N-hydroxy-4-aminobiphenyl (N-OH-4-ABP) exhibited a potent direct mutagenic response in both Salmonella typhimurium strains TA98 and TA100 without metabolic activation. In contrast, its 2-isomer (N-OH-2-ABP) was mutagenic only in TA100, and its 3-isomer (N-OH-3-ABP) showed no mutagenicity in either strain under identical conditions [1]. This demonstrates that the 4-positional isomer is uniquely and broadly genotoxic among the N-hydroxylated aminobiphenyls.
| Evidence Dimension | Direct Mutagenicity in Salmonella typhimurium (Ames Test) without S9 activation |
|---|---|
| Target Compound Data | Mutagenic in both TA98 and TA100 |
| Comparator Or Baseline | N-hydroxy-2-aminobiphenyl: Mutagenic in TA100 only; N-hydroxy-3-aminobiphenyl: Not mutagenic in either strain; 4-aminobiphenyl: Not mutagenic without S9 activation |
| Quantified Difference | N-OH-4-ABP is the only isomer with direct mutagenic activity in strain TA98, and the only one active in both major strains |
| Conditions | Ames test using Salmonella typhimurium strains TA98 and TA100, performed in the absence of an exogenous metabolic activation system (S9) |
Why This Matters
This directly quantifiable and reproducible difference in genotoxic potency is critical for selecting the correct compound for in vitro mutagenicity studies or for validating metabolic activation assays where S9-independent activity is a key parameter.
- [1] Ioannides C, Lewis DFV, Trinick J, Neville S, Sertkaya NN, Kajbaf M, Gorrod JW. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. Carcinogenesis. 1989 Aug;10(8):1403-7. View Source
